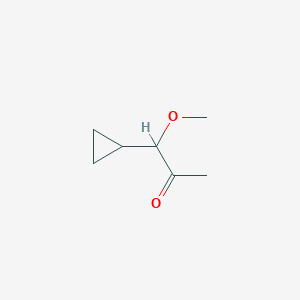

1-Cyclopropyl-1-methoxypropan-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Cyclopropyl-1-methoxypropan-2-one is a chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.171 . It is also known by its IUPAC name, this compound.

Synthesis Analysis

The synthesis of cyclopropyl compounds, such as this compound, often involves cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents . Other methods include the Suzuki-Miyaura coupling reaction of potassium cyclopropyltrifluoroborates with aryl chlorides .Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropyl group attached to a methoxypropanone group. The InChI string representation of the molecule isInChI=1S/C7H12O2/c1-5(8)7(9-2)6-3-4-6/h6-7H,3-4H2,1-2H3.

科学的研究の応用

Oxygen Acidity and Radical Cations

A study conducted by Bietti et al. (2006) explored the reactivity of radical cations generated from compounds related to 1-Cyclopropyl-1-methoxypropan-2-one. The research found that in acidic solutions, these radical cations display low reactivity toward fragmentation, which is consistent with the presence of groups like aryl and cyclopropyl that produce relatively unstable carbon-centered radicals after bond cleavage. In basic solutions, these radical cations show oxygen acidity, undergoing -OH-induced deprotonation leading to 1,1-diarylalkoxyl radicals (Bietti, Fiorentini, Pèrez Pato, & Salamone, 2006).

Ring Opening and Cyclization Reactions

Takahashi et al. (1983) investigated the reaction of aryl cyclopropyl ketones with excess bromine, leading to the formation of l-acyl-l,l,3-tribromopropanes, which were then cyclized to produce various compounds including 2-aryl-3,3-dibromo-2-methoxytetrahydrofurans (Takahashi, Takeshi, Myojoh, Sano, & Morisawa, 1983).

One-electron Oxidation Studies

Bietti and Capone (2008) carried out a study on the one-electron oxidation of compounds closely related to this compound. They discovered that the oxidation of these compounds leads to the formation of radical cations or radical zwitterions, depending on the pH, which undergo decarboxylation as the exclusive side-chain fragmentation pathway (Bietti & Capone, 2008).

Studies on Alkene Syn Dihydroxylation

Griffith et al. (2010) explored the use of Cyclopropyl malonoyl peroxide in the dihydroxylation of alkenes. This reaction, when carried out with 1,2-disubstituted alkenes, showed syn selectivity. The findings from this study are relevant to the understanding of reactions involving this compound (Griffith, Jones, Picon, Rawling, Kariuki, Campbell, & Tomkinson, 2010).

Synthesis of Chiral Intermediates

Parker et al. (2012) developed an efficient chemo-enzymatic route for synthesizing (S)-1-Cyclopropyl-2-methoxyethanamine, a key chiral intermediate for certain receptor antagonists. This study demonstrates the significance of cyclopropyl-related compounds in the synthesis of complex molecules (Parker, Hanson, Goldberg, Tully, & Goswami, 2012).

特性

IUPAC Name |

1-cyclopropyl-1-methoxypropan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5(8)7(9-2)6-3-4-6/h6-7H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJJLAFMMIQODH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C1CC1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2375268.png)

![4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2375277.png)

![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/no-structure.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-methyloxalamide](/img/structure/B2375280.png)

![2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione](/img/structure/B2375281.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2375285.png)

![5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B2375289.png)